molecular formula C13H9ClN4O B5461259 4-chloro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

4-chloro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B5461259
M. Wt: 272.69 g/mol
InChI Key: SQJXFYAEHOZZSB-UHFFFAOYSA-N
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Description

“4-chloro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This compound also contains a pyridine ring and an aniline group . Oxadiazole derivatives are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “4-chloro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline” includes an oxadiazole ring, a pyridine ring, and an aniline group . The specific crystal structure of this compound is not provided in the available resources.

Scientific Research Applications

Antitumor and Anticancer Applications

The chemical structure of 4-chloro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has been explored in the synthesis of novel compounds with antitumor and anticancer activities. For instance, Maftei et al. (2016) describe the synthesis of related 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which showed in vitro anti-cancer activity in a range of cell lines. Specifically, one of the compounds exhibited a mean IC50 value of 5.66 μM, indicating its potential as an antitumor agent (Maftei et al., 2016). Additionally, Redda and Gangapuram (2007) explored substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, focusing on their activity in breast cancer cell lines (Redda & Gangapuram, 2007).

Antimycobacterial Activity

The antimycobacterial properties of compounds related to 4-chloro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline have been investigated. Navarrete-Vázquez et al. (2007) synthesized 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines, some of which showed significant activity against Mycobacterium tuberculosis, including drug-resistant strains (Navarrete-Vázquez et al., 2007).

Herbicidal Activity

Research by Tajik and Dadras (2011) on 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring, a structural analog of the compound , demonstrated moderate to high herbicidal activity against various weeds, indicating the potential of these compounds in agricultural applications (Tajik & Dadras, 2011).

Antibacterial Activity

Several studies have highlighted the antibacterial properties of compounds structurally related to 4-chloro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. For instance, Hu et al. (2005) synthesized novel compounds that exhibited good antibacterial activity, suggesting theuse of these structures in developing antibacterial drugs (Hu et al., 2005).

Photoluminescence and Electron-Transporting Properties

The compound's related structures have been studied for their photoluminescence and electron-transporting properties, particularly in the context of organic light-emitting diodes (OLEDs). Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives showing high electron mobilities and efficiency in blue, green, and red phosphorescent OLEDs (Shih et al., 2015).

Synthesis of Metal-Containing Heterochelates

Oza, Jani, and Patel (2011) explored the synthesis of metal-containing heterochelates using a ligand structurally related to 4-chloro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. Their research focused on characterizing these heterochelates and evaluating their antibacterial activity (Oza et al., 2011).

Antimicrobial Evaluation of Quinoline-Oxadiazole-Based Azetidinone Derivatives

Dodiya, Shihory, and Desai (2012) synthesized azetidinone derivatives containing quinoline and oxadiazole, including pyridin-4-yl-1,3,4-oxadiazol-2-yl aniline, and evaluated their antimicrobial activity against various bacterial strains (Dodiya et al., 2012).

Crystal Structure Analysis

The crystal structure and molecular properties of compounds related to 4-chloro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline have been analyzed in several studies. For instance, Fun et al. (2012) examined the crystal structure of a related compound to understand its molecular interactions and stability (Fun et al., 2012).

properties

IUPAC Name

4-chloro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O/c14-9-1-2-11(15)10(7-9)13-18-17-12(19-13)8-3-5-16-6-4-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJXFYAEHOZZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C(O2)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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